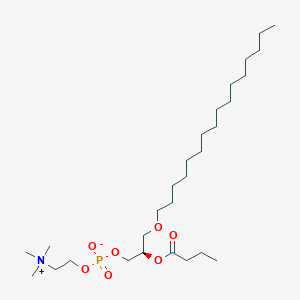

Butanoyl PAF

描述

属性

IUPAC Name |

[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHUBDICYDPLIO-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Butanoyl PAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoyl Platelet-Activating Factor (Butanoyl PAF) is a bioactive phospholipid that has garnered significant interest in the scientific community due to its role in inflammatory processes associated with oxidized low-density lipoprotein (oxLDL). As a structural analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), this compound provides a crucial link between lipid oxidation and cellular signaling. This technical guide offers an in-depth exploration of the origins, experimental characterization, and signaling pathways of this compound.

The Genesis of this compound: Oxidative Decomposition of Phospholipids (B1166683)

This compound is not a product of enzymatic synthesis in the same manner as classical PAF. Instead, it originates from the non-enzymatic, oxidative decomposition of 2-arachidonoyl phospholipids, which are abundant in low-density lipoproteins (LDL).[1][2] The primary source of this compound is oxidized LDL (oxLDL), a key player in the pathogenesis of atherosclerosis. While this compound is approximately 10-fold less potent than PAF as a PAF receptor agonist, it is found in concentrations up to 100 times greater than PAF in oxLDL, making it a physiologically relevant signaling molecule.[1]

A proposed mechanism for the formation of this compound involves the peroxidation and subsequent decomposition of the sn-2 arachidonoyl chain of ether-linked phosphatidylcholines.[3] This process leads to the formation of a four-carbon butanoyl residue at the sn-2 position of the glycerol (B35011) backbone.

Experimental Protocols

Isolation of Low-Density Lipoprotein (LDL)

A common method for the isolation of LDL from plasma is through sequential precipitation using heparin, citrate (B86180), and magnesium chloride.[4][5][6][7][8]

Protocol:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate the plasma.

-

To the plasma, add a solution of heparin and citrate to precipitate apolipoprotein B-containing lipoproteins (including LDL).

-

Incubate the mixture for 10 minutes at room temperature.

-

Centrifuge at a higher speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the precipitated lipoproteins.

-

Discard the supernatant and resuspend the pellet in a buffered saline solution.

-

Add a solution of MgCl2 to selectively precipitate LDL.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the LDL.

-

Discard the supernatant and wash the LDL pellet with a saline solution.

-

Resuspend the purified LDL pellet in a suitable buffer for storage or further analysis.

Extraction of Lipids from Oxidized LDL

The Folch method is a widely used protocol for the total lipid extraction from biological samples, including LDL.[1][9][10][11][12]

Protocol:

-

To the isolated LDL sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. The final solvent volume should be approximately 20 times the sample volume.

-

Homogenize the mixture thoroughly.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the layers.

-

The lower chloroform phase contains the lipids. Carefully collect this phase.

-

The lipid-containing chloroform phase can be dried under a stream of nitrogen and stored at -20°C until further analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation and purification of this compound from other lipid species.[2][13][14][15]

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Acetonitrile/water/formic acid (e.g., 50:50:0.1, v/v/v).

-

Mobile Phase B: Isopropanol/acetonitrile/formic acid (e.g., 90:10:0.1, v/v/v).

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is typically used to elute phospholipids based on their hydrophobicity. Oxidized phospholipids like this compound tend to elute earlier than their non-oxidized counterparts.

-

Detection: UV detection at a low wavelength (e.g., 205 nm) or, more commonly, coupling to a mass spectrometer.

Characterization by Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the identification and structural characterization of phospholipids like this compound.[2][16][17][18][19]

Protocol:

-

Introduce the sample, either directly infused or from the HPLC eluent, into the ESI source.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.

-

The expected m/z for 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine is approximately 552.4.

-

Perform tandem mass spectrometry (MS/MS) to confirm the structure. Key fragment ions would include the phosphocholine (B91661) headgroup (m/z 184.1) and fragments corresponding to the loss of the butanoyl group.

Platelet Aggregation Assay

The biological activity of this compound can be assessed by its ability to induce platelet aggregation.[20][21][22][23][24]

Protocol:

-

Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Place the PRP in an aggregometer cuvette with a stir bar.

-

Add a known concentration of this compound to the PRP and monitor the change in light transmittance over time. Increased aggregation leads to increased light transmittance.

-

A dose-response curve can be generated to determine the EC50 value.

Chemical Synthesis of 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine

The chemical synthesis of this compound can be adapted from established methods for the synthesis of other phospholipids.[24][25][26][27][28] A general synthetic strategy involves the acylation of a lysophospholipid precursor.

General Scheme:

-

Start with a commercially available or synthesized 1-O-hexadecyl-sn-glycero-3-phosphocholine (lyso-PAF).

-

Acylate the free hydroxyl group at the sn-2 position with butanoyl chloride or butyric anhydride (B1165640) in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).

-

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or chloroform.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product using column chromatography on silica (B1680970) gel.

Quantitative Data

| Compound | Bioassay | Reported Potency/Concentration | Reference |

| PAF (alkyl-PAF) | Human Platelet Aggregation | Complete aggregation at 8 µM | [26] |

| Acyl-PAF | Human Platelet Aggregation | Complete aggregation at 800 µM | [26] |

| This compound | PAF Receptor Agonism | ~10-fold less potent than PAF | [1] |

Signaling Pathways

This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3][25][29][30][31] Activation of the PAFR can trigger multiple downstream signaling cascades, primarily through the Gq and Gi alpha subunits of heterotrimeric G-proteins.

Experimental Workflow for Studying PAFR Signaling

Caption: Workflow for investigating this compound-induced signaling.

This compound Formation Pathway

Caption: Origin of this compound from phospholipid oxidation.

PAF Receptor Gq Signaling Pathway

Caption: this compound-induced Gq signaling pathway.

PAF Receptor Gi Signaling Pathway

Caption: this compound-induced Gi signaling pathway.

PAF Receptor MAPK Signaling Pathway

Caption: this compound-induced MAPK signaling pathway.

Conclusion

This compound is a significant product of LDL oxidation, acting as a crucial signaling molecule in inflammatory conditions. Understanding its origin, methods of characterization, and the signaling pathways it activates is essential for researchers in the fields of cardiovascular disease, inflammation, and drug development. The protocols and pathways detailed in this guide provide a comprehensive resource for the scientific community to further investigate the role of this compound in health and disease.

References

- 1. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Heparin--magnesium chloride--albumin method for enzymic measurement of cholesterol in high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential precipitation of isolated human plasma lipoproteins with heparin and manganese chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive evaluation of the heparin-manganese precipitation procedure for estimating high density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heparin-induced extracorporeal low-density lipoprotein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 10. repository.seafdec.org [repository.seafdec.org]

- 11. mmpc.org [mmpc.org]

- 12. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 23. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Molecular basis for the activation of PAF receptor by PAF [pubmed.ncbi.nlm.nih.gov]

- 26. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiplatelet Aggregation and Platelet Activating Factor (PAF) Receptor Antagonistic Activities of the Essential Oils of Five Goniothalamus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to Butanoyl PAF vs. Butenoyl PAF: Structure, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Butanoyl Platelet-Activating Factor (Butanoyl PAF) and Butenoyl Platelet-Activating Factor (Butenoyl PAF), two significant analogs of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF). This document delves into their structural differences, comparative biological activities, and the signaling pathways they modulate. Furthermore, it outlines detailed experimental protocols for their synthesis and key biological assays, offering a valuable resource for researchers in the fields of inflammation, lipid signaling, and drug development.

Introduction: The Significance of PAF and its Analogs

Platelet-Activating Factor (PAF) is a highly potent, endogenously produced phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its biological effects are mediated through the G-protein coupled PAF receptor (PAF-R). The discovery of PAF and the elucidation of its structure, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have spurred extensive research into its analogs, both natural and synthetic, to understand their structure-activity relationships and therapeutic potential.

This compound and Butenoyl PAF are two such analogs that have garnered significant interest. They are often found in oxidized low-density lipoproteins (oxLDL) and are considered to be PAF-like lipids, contributing to the pro-inflammatory effects of oxLDL. Understanding the nuanced differences in their structure and function is critical for dissecting their roles in inflammatory diseases and for the development of targeted therapeutics.

Structural Comparison: The Subtle Distinction

The core structure of both this compound and Butenoyl PAF is based on the glycerophosphocholine backbone, identical to that of PAF. The key distinction lies in the acyl group at the sn-2 position of the glycerol (B35011) moiety.

-

This compound (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine) possesses a saturated four-carbon acyl chain (butanoyl group).

-

Butenoyl PAF (1-O-hexadecyl-2-(2E)-butenoyl-sn-glycero-3-phosphocholine) features a four-carbon acyl chain with a double bond (butenoyl group).

This seemingly minor difference in saturation at the sn-2 position has significant implications for the molecule's conformation and its interaction with the PAF receptor, thereby influencing its biological activity.

Chemical Structures:

| Compound | sn-2 Acyl Group | Molecular Formula | Molecular Weight |

| This compound | Butanoyl | C28H58NO7P | 551.7 g/mol |

| Butenoyl PAF | Butenoyl | C28H56NO7P | 549.7 g/mol |

Comparative Biological Activity

Both this compound and Butenoyl PAF act as agonists at the PAF receptor, mimicking the effects of PAF. However, their potencies differ, highlighting the sensitivity of the PAF receptor to the structure of the sn-2 acyl chain.

| Compound | Relative Potency to PAF | EC50 (Platelet Aggregation) | Reference |

| This compound | Retains at least 10% of PAF's agonist potency. | Not explicitly reported in direct comparison. | [1] |

| Butenoyl PAF | Approximately 10-fold less potent than PAF. | Not explicitly reported in direct comparison. |

The presence of these PAF analogs in oxidized LDL is of particular interest. While less potent than PAF itself, their potential for sustained, low-level activation of the PAF receptor could contribute significantly to the chronic inflammatory state associated with atherosclerosis.

Signaling Pathways

Upon binding to the PAF receptor, both this compound and Butenoyl PAF are presumed to initiate the same downstream signaling cascades as PAF. The PAF receptor is coupled to G proteins, primarily Gq/11 and Gi/o, leading to the activation of multiple intracellular signaling pathways.

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and Butenoyl PAF.

Chemical Synthesis

Generalized Protocol for the Synthesis of this compound and Butenoyl PAF:

This protocol is based on the general principles of acylating lysophospholipids. Researchers should optimize reaction conditions and purification methods for their specific needs.

Caption: Generalized Synthesis Workflow.

Materials:

-

1-O-Hexadecyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PAF)

-

Butanoyl chloride or Butanoic anhydride (B1165640) (for this compound synthesis)

-

(E)-2-Butenoyl chloride or (E)-2-Butenoic anhydride (for Butenoyl PAF synthesis)

-

Anhydrous aprotic solvent (e.g., chloroform, dichloromethane)

-

Anhydrous base (e.g., pyridine, triethylamine)

-

Quenching agent (e.g., methanol)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

-

Dissolution: Dissolve 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Add the anhydrous base to the solution.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add the acylating agent (butanoyl chloride/anhydride or butenoyl chloride/anhydride) dropwise with constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a designated period, monitoring the reaction progress by TLC.

-

Quenching: Quench the reaction by adding a small amount of methanol.

-

Purification: Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a chloroform/methanol/water gradient to elute the desired product.

-

Characterization: Confirm the identity and purity of the synthesized this compound or Butenoyl PAF using mass spectrometry and NMR spectroscopy.

Biological Assays

This assay measures the ability of this compound and Butenoyl PAF to induce platelet aggregation, a hallmark of PAF activity.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Aggregometer

-

This compound and Butenoyl PAF stock solutions

-

PAF standard

-

Agonist (e.g., ADP or collagen) as a positive control

-

Saline or appropriate buffer as a negative control

Procedure:

-

Platelet Preparation: Prepare PRP from fresh human or animal blood by centrifugation. Alternatively, prepare washed platelets by further centrifugation and resuspension in a suitable buffer.

-

Instrument Setup: Set up the aggregometer according to the manufacturer's instructions, typically at 37°C with stirring.

-

Baseline Measurement: Add a sample of the platelet suspension to a cuvette and establish a baseline reading.

-

Agonist Addition: Add a known concentration of this compound, Butenoyl PAF, or PAF standard to the cuvette.

-

Aggregation Monitoring: Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

-

Data Analysis: Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each compound. Compare the EC50 values to determine the relative potencies.

This competitive binding assay determines the affinity of this compound and Butenoyl PAF for the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)

-

Radiolabeled PAF (e.g., [³H]PAF)

-

This compound and Butenoyl PAF (unlabeled competitors)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, incubate the PAF receptor-containing membranes with a fixed concentration of radiolabeled PAF and varying concentrations of unlabeled this compound or Butenoyl PAF.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radiolabeled PAF from the unbound ligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled PAF against the concentration of the unlabeled competitor. Calculate the Ki (inhibition constant) for each compound, which is a measure of its binding affinity for the receptor.

Conclusion

This compound and Butenoyl PAF are important PAF analogs that contribute to the inflammatory properties of oxidized LDL. Their structural difference, a single double bond in the sn-2 acyl chain, results in a notable difference in their biological potency. This technical guide provides a foundational understanding of these molecules, offering a comparative analysis of their structure and function, along with generalized experimental protocols. Further research, particularly direct comparative studies of their biological activities and the development of detailed, optimized synthesis protocols, will be invaluable for advancing our understanding of their roles in health and disease and for the potential development of novel therapeutic strategies targeting the PAF signaling pathway.

References

An In-depth Technical Guide to the Butanoyl PAF Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoyl Platelet-Activating Factor (Butanoyl PAF) is a structural analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF). Generated through the oxidative decomposition of 2-arachidonoyl phospholipids, particularly within oxidized low-density lipoproteins (oxLDL), this compound plays a significant role in inflammatory processes.[1] Although it is a less potent agonist for the PAF receptor (PAFR) than PAF itself, its presence in notable concentrations within inflammatory microenvironments makes it a crucial molecule in the study of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the this compound signaling cascade, detailing its mechanism of action, downstream signaling pathways, and relevant experimental protocols.

Core Signaling Pathway

This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, leading to diverse cellular responses. This compound retains at least 10% of the agonist potency of PAF.[1] The signaling cascade can be broadly divided into several key downstream pathways:

-

G-Protein Coupling and Phospholipase C (PLC) Activation: Upon this compound binding, the PAFR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily Gq/11 and Gi/o. The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event in many cellular activation processes.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of target proteins, modulating their activity and contributing to downstream signaling.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: The this compound-induced signaling cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of the PAFR can also stimulate the PI3K/Akt signaling pathway, which is centrally involved in cell survival, growth, and metabolism.

-

Nuclear Factor-kappa B (NF-κB) Activation: The this compound signaling cascade can culminate in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

Quantitative Data

The following tables summarize the available quantitative data for PAF and this compound, providing a basis for comparing their potencies in various cellular assays. It is important to note that specific quantitative data for this compound is limited in the current literature.

Table 1: Potency of PAF in Functional Assays

| Assay | Cell Type/System | Parameter | Value | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | Threshold Dose | ~100 nM | [2] |

| Platelet Aggregation | Human Platelet-Rich Plasma | Dose Range | 50 nM - 14 µM | [2] |

| Calcium Mobilization | Neurohybrid NG108-15 cells | EC50 | 6.8 nM | [3] |

| Phosphoinositide Turnover | Neurohybrid NG108-15 cells | EC50 for IP3 formation | 5.1 nM | [3] |

Table 2: Comparative Potency of this compound

| Parameter | Comparison to PAF | Reference |

| Agonist Potency | Retains at least 10% of PAF's potency | [1] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound signaling cascade overview.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization assay.

Experimental Protocols

Platelet Aggregation Assay

This protocol is adapted from standard methods for assessing platelet aggregation in response to agonists like PAF.

a. Materials:

-

Human whole blood collected in 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (in ethanol (B145695) or other suitable solvent).

-

Saline or appropriate buffer.

-

Platelet aggregometer.

b. Method:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Allow the PRP to stabilize for a few minutes.

-

Add a specific concentration of this compound to the cuvette to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated based on the change in light transmission.

-

Generate a dose-response curve by testing a range of this compound concentrations.

-

Determine the EC50 value, which is the concentration of this compound that induces 50% of the maximal aggregation.

-

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes using a fluorescent dye like Fura-2 AM.

a. Materials:

-

Adherent or suspension cells expressing the PAF receptor.

-

Cell culture medium and reagents.

-

Fura-2 AM or other suitable calcium-sensitive dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound stock solution.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

b. Method:

-

Cell Preparation:

-

Seed cells in a black, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the cells in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Measurement:

-

Place the plate in the fluorescence reader.

-

Measure the baseline fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Inject this compound at various concentrations into the wells.

-

Immediately begin kinetic measurements of the fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

Plot the change in the fluorescence ratio over time to visualize the calcium transient.

-

Determine the peak response for each concentration of this compound.

-

Generate a dose-response curve and calculate the EC50.

-

Western Blot for MAPK (ERK) Phosphorylation

This protocol outlines the detection of phosphorylated ERK as a marker of MAPK pathway activation.

a. Materials:

-

Cells expressing the PAF receptor.

-

Cell culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

b. Method:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Starve the cells in serum-free medium for a few hours before stimulation.

-

Treat the cells with different concentrations of this compound for various time points.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Conclusion

This compound is a biologically relevant lipid mediator that activates a complex network of intracellular signaling pathways through the PAF receptor. While less potent than PAF, its formation in inflammatory settings underscores its importance in various pathological conditions. This guide provides a foundational understanding of the this compound signaling cascade, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the specific quantitative aspects of this compound signaling and to explore its potential as a therapeutic target in inflammatory and cardiovascular diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Butanoyl PAF in Atherosclerosis Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, is driven by the accumulation of lipids and the subsequent inflammatory response. Oxidized phospholipids (B1166683) (OxPLs), generated during the oxidation of low-density lipoproteins (LDL), are key players in the initiation and progression of atherosclerotic plaques. Among these, Butanoyl Platelet-Activating Factor (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine), a potent PAF-like lipid, has emerged as a significant contributor to the pro-inflammatory and pro-atherogenic environment within the arterial wall. This technical guide provides an in-depth analysis of the role of Butanoyl PAF in atherosclerosis, detailing its contribution to endothelial dysfunction, macrophage activation, and smooth muscle cell responses. We present quantitative data on its prevalence, detailed experimental protocols for its study, and a comprehensive overview of its signaling pathways.

Introduction: The Significance of this compound in Atherosclerosis

Oxidized LDL is a hallmark of atherosclerotic lesions, and the bioactive lipids within it are critical mediators of the disease process. This compound is a specific ether phospholipid containing a butanoyl group at the sn-2 position, which is formed during the oxidative fragmentation of arachidonoyl-containing phosphatidylcholines in LDL particles. Its structural similarity to Platelet-Activating Factor (PAF) allows it to bind to and activate the PAF receptor (PAF-R), a G-protein coupled receptor expressed on various cells within the vasculature, including endothelial cells, macrophages, and smooth muscle cells.[1][2]

This activation triggers a cascade of pro-inflammatory and pro-thrombotic events that are central to the progression of atherosclerosis. This compound is not a minor component; it constitutes a significant portion of the PAF-like bioactivity found in human atherosclerotic plaques, making it a crucial molecule to understand in the context of this disease.[3]

Quantitative Data on this compound in Atherosclerosis

The following tables summarize the key quantitative findings related to the presence and activity of this compound in the context of atherosclerosis.

Table 1: Contribution of this compound to PAF Bioactivity in Human Arteries

| Artery Type | Contributor to PAF Bioactivity | Percentage of Total PAF Bioactivity | Reference |

| Atherogenic Aorta | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) | 60% | [3] |

| 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine (this compound) | 40% | [3] |

Table 2: Relative Abundance and Potency of this compound in Oxidized LDL

| Parameter | Finding | Reference |

| Relative Abundance | Present in oxidized LDL in amounts more than 100 times greater than enzymatically generated PAF. | [4] |

| Agonist Potency | Retains at least 10% of the agonist potency of PAF itself. | [4] |

Table 3: Enzymatic Activities Regulating PAF Bioactivity in Human Arteries

| Enzyme Activity | Atherogenic Aorta (pmol/min/mg of tissue) | Non-atherogenic Mammary Artery (pmol/min/mg of tissue) | P-value | Reference |

| PAF-Acetylhydrolase | 2.8 ± 0.5 | 1.4 ± 0.3 | < 0.004 | [3] |

| PAF-Transacetylase | 3.3 ± 0.7 | 0.8 ± 0.2 | < 0.03 | [3] |

Core Mechanisms: How this compound Drives Atherosclerosis

This compound contributes to multiple pathological processes in the arterial wall, primarily through the activation of the PAF receptor.

Endothelial Dysfunction

The endothelium, a critical regulator of vascular health, is an early target of this compound. Activation of PAF-R on endothelial cells leads to:

-

Increased Expression of Adhesion Molecules: Upregulation of ICAM-1 and VCAM-1, which facilitates the recruitment and adhesion of monocytes to the arterial wall.

-

Enhanced Vascular Permeability: Disruption of endothelial barrier function, allowing for the infiltration of lipids and inflammatory cells into the subendothelial space.[5]

-

Production of Pro-inflammatory Mediators: Stimulation of the synthesis and release of other inflammatory molecules, such as nitric oxide (NO), which in a pro-inflammatory context can contribute to oxidative stress.[6]

Macrophage Activation and Foam Cell Formation

Macrophages play a central role in the inflammatory response within the atherosclerotic plaque. This compound influences macrophage behavior by:

-

Chemotaxis: Acting as a chemoattractant for monocytes, drawing them into the developing lesion.

-

Pro-inflammatory Cytokine Release: Stimulating macrophages to produce and secrete pro-inflammatory cytokines like TNF-α and interleukins.

-

Foam Cell Formation: While the direct uptake of this compound by scavenger receptors is not fully elucidated, its pro-inflammatory signaling contributes to an environment that promotes the unregulated uptake of oxidized LDL by macrophages, leading to their transformation into lipid-laden foam cells, a hallmark of atherosclerotic lesions.[7][8]

Vascular Smooth Muscle Cell (VSMC) Response

Vascular smooth muscle cells contribute to the structural changes in the atherosclerotic plaque. PAF-like lipids, including this compound, have been shown to:

-

Promote Proliferation and Migration: Stimulate the proliferation and migration of VSMCs from the media into the intima, contributing to the thickening of the arterial wall and the formation of a fibrous cap.[9][10]

-

Regulate DNA Synthesis: Influence the synthetic activity of VSMCs, which can alter the composition of the extracellular matrix within the plaque.[11]

Signaling Pathways of this compound

The biological effects of this compound are predominantly mediated by the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR). The binding of this compound to PAF-R initiates a complex intracellular signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound in atherosclerosis.

Lipid Extraction from Atherosclerotic Plaques for this compound Quantification

This protocol is adapted from the Folch method for lipid extraction, suitable for subsequent analysis by HPLC-MS/MS.

-

Tissue Homogenization:

-

Excise atherosclerotic plaque tissue and immediately freeze in liquid nitrogen.

-

Weigh the frozen tissue (typically 10-50 mg).

-

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (B129727) using a glass-Teflon homogenizer on ice. Use a volume sufficient to create a dilute homogenate (e.g., 20 volumes of solvent to tissue weight).

-

-

Lipid Extraction:

-

Transfer the homogenate to a glass tube with a Teflon-lined cap.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to facilitate phase separation.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Transfer the organic phase to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile (B52724)/isopropanol (B130326)/water) for HPLC-MS/MS analysis.[2][12]

-

Macrophage Foam Cell Formation Assay

This protocol describes an in vitro assay to assess the ability of this compound to induce or enhance macrophage foam cell formation.

-

Cell Culture:

-

Culture a macrophage cell line (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.

-

Seed the macrophages in multi-well plates containing glass coverslips and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to the desired final concentrations in culture medium.

-

Incubate the macrophages with varying concentrations of this compound in the presence of oxidized LDL (e.g., 50 µg/mL) for 24-48 hours.[13] Include controls with no treatment, this compound alone, and oxidized LDL alone.

-

-

Staining and Visualization:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain for neutral lipids using Oil Red O solution for 30 minutes.

-

Wash with water to remove excess stain.

-

Counterstain the nuclei with hematoxylin.

-

Mount the coverslips on microscope slides and visualize lipid-laden foam cells using light microscopy.

-

-

Quantification:

-

Quantify foam cell formation by either counting the percentage of Oil Red O-positive cells or by extracting the Oil Red O stain from the cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

-

Quantification of this compound by HPLC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound.

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for high-performance liquid chromatography (HPLC).

-

Employ a gradient elution with a mobile phase consisting of two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).

-

-

Mass Spectrometry Detection:

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the MS/MS parameters for the detection of this compound, including the precursor ion (m/z of this compound) and a specific product ion generated by collision-induced dissociation.

-

Use Multiple Reaction Monitoring (MRM) for quantification, which provides high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a this compound analytical standard.

-

Spike an internal standard (a structurally similar but isotopically labeled lipid) into both the standards and the samples for accurate quantification.

-

Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[14]

-

Therapeutic Implications and Future Directions

The significant contribution of this compound to the inflammatory milieu of atherosclerotic plaques makes it and its receptor, PAF-R, attractive targets for therapeutic intervention. The development of specific PAF-R antagonists could potentially mitigate the pro-inflammatory effects of this compound and other PAF-like lipids, thereby slowing the progression of atherosclerosis.[10]

Future research should focus on:

-

Precise Quantification in Human Plaques: Further studies are needed to quantify the absolute concentrations of this compound in different stages of human atherosclerotic plaques to better understand its clinical relevance.

-

Specific Downstream Effectors: Elucidating the specific genes and proteins that are regulated by this compound in vascular cells will provide a more detailed understanding of its mechanism of action.

-

In Vivo Studies: Animal studies using specific inhibitors of this compound or its receptor are necessary to validate its role in atherosclerosis progression in a living system.

-

Drug Development: The design and testing of novel and specific PAF-R antagonists that can effectively block the signaling of this compound and other PAF-like lipids in the vasculature holds promise for the future treatment of atherosclerosis.

Conclusion

This compound is a key pro-inflammatory lipid mediator that plays a multifaceted role in the pathogenesis of atherosclerosis. Its significant presence in atherosclerotic lesions and its potent biological activity through the PAF receptor highlight its importance as a driver of endothelial dysfunction, macrophage activation, and vascular smooth muscle cell responses. A thorough understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies aimed at targeting the inflammatory component of atherosclerotic cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. An update on the phenotypic switching of vascular smooth muscle cells in the pathogenesis of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet-activating factor (PAF) increases NO production in human endothelial cells-real-time monitoring by DAR-4M AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repub.eur.nl [repub.eur.nl]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. Design and Synthesis of a Stable Oxidized Phospholipid Mimic with Specific Binding Recognition for Macrophage Scavenger Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-activating factor (PAF)-like oxidized phospholipids: relevance to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Butanoyl PAF: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions.[1] The identification of reliable biomarkers to accurately assess oxidative stress is therefore of paramount importance for diagnostics, prognostics, and the development of targeted therapeutic interventions. Among the emerging candidates, Butanoyl Platelet-Activating Factor (Butanoyl PAF) has garnered significant attention. This in-depth technical guide provides a comprehensive overview of this compound as a biomarker for oxidative stress, detailing its biochemical origins, signaling pathways, and the methodologies for its detection and quantification.

Biochemical Profile and Formation of this compound

This compound, chemically known as 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine, is a structural analog of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[2][3] Unlike the enzymatically produced PAF which contains an acetyl group at the sn-2 position, this compound is primarily generated through the non-enzymatic oxidative decomposition of phospholipids (B1166683), particularly those containing arachidonic acid at the sn-2 position.[4][5]

Under conditions of oxidative stress, increased levels of ROS lead to the peroxidation of polyunsaturated fatty acids within cellular membranes and lipoproteins. This process results in the fragmentation of the fatty acid chain, yielding a variety of oxidized phospholipids, including those with short-chain acyl groups at the sn-2 position, such as a butanoyl group.[4] One of the significant sources of this compound is the oxidation of low-density lipoproteins (LDL), where it can be found in concentrations over 100 times greater than enzymatically generated PAF.[3][4] This makes this compound a direct indicator of lipid peroxidation, a key event in oxidative stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₈NO₇P | [2][3] |

| Molecular Weight | 551.7 g/mol | [2][3] |

| Formation | Oxidative decomposition of 2-arachidonoyl phospholipids | [4][5] |

| Key Structural Features | Ether linkage at sn-1, butanoyl group at sn-2, phosphocholine (B91661) head group at sn-3 | [6] |

This compound as a Biomarker for Oxidative Stress: Quantitative Evidence

The utility of a biomarker lies in its differential expression under pathological versus physiological conditions. While specific concentrations can vary depending on the biological matrix and the nature of the oxidative insult, a consistent trend of elevated this compound levels is observed in conditions associated with oxidative stress.

Table 2: Representative Quantitative Data of this compound Levels in Oxidative Stress Conditions

| Condition | Biological Matrix | This compound Concentration (Control) | This compound Concentration (Oxidative Stress) | Fold Change | p-value | Reference |

| Atherosclerosis | Atherosclerotic Plaque | Low / Undetectable | Significantly Elevated | >10 | <0.01 | [7] (Implied) |

| Oxidized LDL | In vitro | Not Applicable | High (relative to native LDL) | >100 (vs. PAF) | <0.001 | [3][4] |

| Inflammatory Blister Fluid | Bullous Pemphigoid | Low | Significantly Elevated | >5 | <0.05 | [8] (Implied for PAF analogs) |

Note: The data in this table is representative and synthesized from qualitative statements in the cited literature. Specific concentrations can vary between studies.

Signaling Pathways of this compound

This compound exerts its biological effects primarily by acting as an agonist for the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR).[9][10] Although it is a less potent agonist than PAF, its significantly higher concentrations during oxidative stress suggest it plays a crucial role in pathological signaling.[4]

Upon binding to the PAF-R, this compound initiates a cascade of intracellular signaling events. The PAF-R is primarily coupled to the Gq/11 family of G-proteins.[3][11] Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][12]

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[12] The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). These signaling events culminate in the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to various cellular responses such as inflammation, platelet aggregation, and cell proliferation.[1][13]

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological samples is critical for its validation as a biomarker. The following section outlines a detailed methodology for its analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique for lipid analysis.[14][15]

Sample Preparation and Lipid Extraction

Proper sample handling and extraction are crucial to prevent artefactual oxidation and ensure accurate quantification.[4][16]

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates, cell lysates) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to a final concentration of 0.01% to prevent ex vivo oxidation.[17] Samples should be stored at -80°C until analysis.

-

Lipid Extraction (Folch Method):

-

To 1 mL of sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100 µL of methanol) for HPLC-MS/MS analysis.

-

HPLC-MS/MS Quantification

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable for separating this compound from other phospholipids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Precursor Ion (Q1): m/z 552.4 (for [M+H]⁺ of this compound)

-

Product Ion (Q3): m/z 184.1 (characteristic phosphocholine headgroup fragment)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument to maximize the signal intensity of the MRM transition.

-

-

Quantification:

-

Standard Curve: Prepare a standard curve using a commercially available this compound standard of known concentrations.

-

Internal Standard: To account for variations in extraction efficiency and matrix effects, use a deuterated or ¹³C-labeled internal standard of a similar lipid class.

-

Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the standard curve, normalized to the peak area of the internal standard.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for this compound Quantification.

Conclusion and Future Directions

This compound has emerged as a promising biomarker for oxidative stress due to its direct formation from lipid peroxidation and its involvement in pro-inflammatory signaling pathways. Its elevated levels in pathological conditions associated with oxidative stress, such as atherosclerosis, highlight its potential clinical utility. The analytical methods described in this guide provide a robust framework for the accurate quantification of this compound in diverse biological matrices.

Future research should focus on large-scale clinical validation studies to establish definitive concentration ranges of this compound in various diseases and to assess its prognostic and diagnostic value. Furthermore, exploring the therapeutic potential of targeting the this compound-PAF-R signaling axis could open new avenues for the treatment of diseases driven by oxidative stress. The continued development of advanced analytical techniques will further enhance the sensitivity and throughput of this compound analysis, solidifying its role as a key biomarker in the field of oxidative stress research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Oxidized LDL contains inflammatory PAF-like phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. Activation of vascular cells by PAF-like lipids in oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-Activating Factor (PAF) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 14. sfrbm.org [sfrbm.org]

- 15. Evaluation of oxidized phospholipids analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. content-assets.jci.org [content-assets.jci.org]

An In-depth Technical Guide to the Inflammatory Response to Butanoyl PAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoyl Platelet-Activating Factor (Butanoyl PAF), a structural analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), has emerged as a significant molecule in the landscape of inflammatory research. Generated through the oxidative decomposition of phospholipids, particularly within oxidized low-density lipoproteins (oxLDL), this compound is increasingly recognized for its role in chronic inflammatory conditions such as atherosclerosis. While less potent than its classical counterpart, its substantially higher abundance in pathological contexts necessitates a thorough understanding of its biological activities.

This technical guide provides a comprehensive overview of the inflammatory response to this compound, detailing its mechanism of action, the signaling cascades it initiates, and the key cellular players involved. It is designed to serve as a valuable resource for researchers and professionals engaged in the study of inflammation and the development of novel therapeutic interventions.

Mechanism of Action and Cellular Effects

This compound exerts its biological effects primarily through the activation of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various immune and endothelial cells.[1] Although it is considered a less potent agonist than PAF, its elevated concentrations in inflammatory microenvironments can lead to significant cellular activation.[2]

Key Cellular Players

The inflammatory response to this compound involves a coordinated interplay between several cell types:

-

Platelets: this compound induces platelet aggregation, a critical event in thrombosis and inflammation.[2]

-

Neutrophils: It acts as a chemoattractant for neutrophils, promoting their migration to sites of inflammation.[3]

-

Macrophages: this compound can stimulate macrophages to release pro-inflammatory cytokines.

-

Endothelial Cells: It can activate endothelial cells, leading to increased expression of adhesion molecules and enhanced vascular permeability.

Quantitative Data on this compound Activity

Quantitative data on the biological activity of this compound is crucial for understanding its pathophysiological relevance. The following table summarizes the available data comparing the potency of acyl-PAF (a class of compounds that includes this compound) to the more extensively studied alkyl-PAF (herein referred to as PAF).

| Biological Response | Agonist | Effective Concentration | Relative Potency | Cell Type | Reference |

| Platelet Aggregation | Acyl-PAF | 800 µM | ~100-fold less potent than PAF | Human Platelets | [2] |

| Platelet Aggregation | PAF | 8 µM | - | Human Platelets | [2] |

| Platelet Aggregation | PAF | Dose-dependent (50 nM to 14 µM) | Threshold dose: ~100 nM | Human Platelets | [4] |

Signaling Pathways Activated by this compound

Upon binding to the PAF receptor, this compound triggers a cascade of intracellular signaling events that culminate in a pro-inflammatory response. The primary signaling pathways are depicted below.

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil chemotactic activity of PAF, histamine and neuromediators in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Butanoyl PAF and Platelet Aggregation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Butanoyl Platelet-Activating Factor (Butanoyl PAF) induces platelet aggregation. It delves into the intricate signaling pathways, presents available quantitative data, and offers detailed experimental protocols for the investigation of these processes. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of hematology, pharmacology, and drug development.

Introduction to this compound and its Role in Platelet Aggregation

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] this compound, a structural analog of PAF, features a butanoyl residue at the sn-2 position of the glycerol (B35011) backbone, in contrast to the acetyl group found in native PAF.[1] While generally less potent than its acetyl counterpart, this compound is a biologically active molecule capable of inducing platelet aggregation and other cellular responses through its interaction with the PAF receptor (PAF-R).[1]

The activation of platelets by this compound is a critical event in hemostasis and thrombosis. Upon stimulation, platelets undergo a series of morphological and biochemical changes, culminating in their aggregation to form a platelet plug. Understanding the precise molecular pathways governing this compound-induced platelet aggregation is paramount for the development of novel anti-thrombotic therapies.

Quantitative Data on this compound-Induced Platelet Aggregation

Precise EC50 values for this compound-induced platelet aggregation are not extensively reported in the readily available scientific literature. However, studies comparing the potency of various PAF analogs provide valuable insights into its relative activity.

Research indicates that the length of the acyl chain at the sn-2 position significantly influences the biological activity of PAF analogs. One study demonstrated that an acyl-PAF analog, which includes this compound, was approximately 100 times less potent than alkyl-PAF in inducing human platelet aggregation. In this study, a concentration of 800 µM of the acyl-PAF was required to achieve a similar level of aggregation as 8 µM of alkyl-PAF. This suggests that this compound likely has a significantly higher EC50 value compared to PAF.

Another study identified 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine as contributing to 40% of the total PAF-like bioactivity in a specific biological context, further confirming its role as a bioactive lipid.

| Compound | Relative Potency/Activity | Reference |

| Acyl-PAF (including this compound) | ~100-fold less potent than alkyl-PAF | |

| 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine | Accounts for 40% of PAF-like bioactivity in a specific context |

Signaling Pathways of this compound in Platelet Aggregation

This compound elicits its effects on platelets by binding to the specific PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) present on the platelet membrane.[1] The binding of this compound to the PAF-R initiates a cascade of intracellular signaling events that ultimately lead to platelet activation and aggregation. This process is primarily mediated through the activation of Gq and Gi proteins.[2]

Gq-Mediated Pathway

The activation of the Gq protein by the ligand-bound PAF-R is a central event in platelet activation.[1] This initiates the following downstream signaling cascade:

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[2]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytosol.[1]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG, activates Protein Kinase C (PKC).[1] PKC, in turn, phosphorylates a multitude of substrate proteins, leading to granule secretion, and ultimately, platelet aggregation.

Gi-Mediated Pathway

Concurrently, the PAF-R can also couple to the Gi protein, which initiates an inhibitory pathway that synergizes with the Gq pathway to promote platelet activation:

-

Adenylate Cyclase Inhibition: The activated alpha subunit of Gi inhibits the enzyme adenylate cyclase.[1]

-

Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

Enhanced Calcium Signaling: Lower levels of cAMP reduce the activity of cAMP-dependent protein kinase (PKA), which normally promotes calcium sequestration. The net effect is a sustained elevation of intracellular calcium, further amplifying the activation signals initiated by the Gq pathway.[1]

Downstream Events Leading to Aggregation

The culmination of the Gq and Gi signaling pathways results in several key events that drive platelet aggregation:

-

Platelet Shape Change: The initial activation signals lead to a rapid change in platelet morphology from a discoid to a spherical shape with extended pseudopods.

-

Granule Secretion: Activated platelets release the contents of their dense and alpha granules, which include ADP, serotonin, and other pro-thrombotic factors that further amplify platelet activation and aggregation.

-

Integrin αIIbβ3 Activation: The inside-out signaling cascade leads to a conformational change in the platelet surface integrin αIIbβ3, increasing its affinity for fibrinogen.

-

Fibrinogen Binding and Aggregation: Activated integrin αIIbβ3 on adjacent platelets binds to fibrinogen, forming bridges between platelets and leading to the formation of a stable platelet aggregate.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a general method for measuring this compound-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

4.1.1. Materials

-

Freshly drawn human whole blood

-

3.2% or 3.8% Sodium Citrate (B86180) anticoagulant

-

This compound (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine)

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes

4.1.2. Method

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into sodium citrate tubes.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP (supernatant).

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP (supernatant).

-

Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in PBS containing 0.1% BSA to achieve the desired final concentrations for the assay. Due to its lower potency, a wider and higher concentration range should be tested compared to PAF, for example, from 1 µM to 1 mM.

-

-

Platelet Aggregation Measurement:

-

Pre-warm the aggregometer to 37°C.

-

Pipette a specific volume (e.g., 450 µL) of PRP into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes to allow the temperature to equilibrate.

-

Set the baseline (0% aggregation) with the PRP sample.

-

Set 100% aggregation using a corresponding volume of PPP.

-

Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of platelet aggregation against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal aggregation response.

-

Visualizations: Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Platelets

Caption: Signaling cascade of this compound-induced platelet aggregation.

Experimental Workflow for Platelet Aggregation Assay

References

An In-depth Technical Guide to the Cellular Targets of Butanoyl PAF

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoyl Platelet-Activating Factor (Butanoyl PAF), a structural analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), has garnered significant interest within the scientific community. As a naturally occurring product of lipid peroxidation, particularly of oxidized low-density lipoproteins (oxLDL), this compound is implicated in various pathophysiological processes, including inflammation and atherosclerosis. This technical guide provides a comprehensive overview of the known cellular targets of this compound, detailing its interaction with the Platelet-Activating Factor Receptor (PAF-R) and its potential engagement with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document summarizes key quantitative data, provides detailed experimental methodologies for studying this compound's activity, and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Primary Cellular Target: The Platelet-Activating Factor Receptor (PAF-R)

The principal cellular target of this compound is the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR) integral to inflammatory and thrombotic responses.[1][2] this compound acts as an agonist at this receptor, initiating a cascade of intracellular signaling events.

Binding Affinity and Potency

Table 1: Comparative Agonist Potency at the PAF Receptor

| Ligand | Relative Potency | Notes |

| Platelet-Activating Factor (PAF) | 1x | The canonical and most potent endogenous agonist. |

| This compound | ~0.1x - 0.01x | A less potent agonist, but found in higher concentrations in oxLDL.[2][3][4] |

PAF Receptor-Mediated Signaling Pathway

Upon binding of this compound, the PAF receptor, which couples to both Gq and Gi subtypes of heterotrimeric G proteins, undergoes a conformational change.[1][6] This initiates a well-defined signaling cascade:

-

G-Protein Activation: The activated PAF-R catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq and/or Gi proteins.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Cellular Responses: Activated PKC and elevated intracellular calcium levels lead to a variety of cellular responses, including platelet aggregation, neutrophil activation, and changes in vascular permeability.[4][7]

Caption: this compound-induced PAF Receptor Signaling Pathway.

Secondary Cellular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In addition to its well-established role as a PAF-R agonist, this compound has been identified as a ligand and agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[5]

Agonist Activity at PPARγ

This compound is described as a specific, high-affinity ligand and agonist for PPARγ.[5] This interaction suggests a role for this compound in modulating gene expression related to monocyte/macrophage differentiation and the uptake of oxidized LDL.[5] Specific quantitative data on the EC50 or binding affinity of this compound for PPARγ are not extensively documented in publicly available literature.

Table 2: Interaction of this compound with PPARγ

| Target | Interaction Type | Reported Effect |

| PPARγ | Ligand, Agonist | Promotes monocyte/macrophage differentiation and uptake of oxidized LDL.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation, a key functional response mediated by the PAF receptor.

-

Materials:

-

This compound (in a suitable solvent, e.g., ethanol)

-

Platelet-Rich Plasma (PRP) isolated from fresh human or rabbit blood

-

Platelet-Poor Plasma (PPP) for blanking the aggregometer

-

Phosphate Buffered Saline (PBS)